(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)
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Overview
Description
(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including an epoxy group and a cyclic acetal moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) typically involves multiple steps, starting from readily available steroidal precursors. The key steps include the formation of the epoxy group and the cyclic acetal. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and cyclic acetal moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (5a,10b)-4,5-Epoxy-10,14-dihydroxy-3-methoxy-17-(2-propen-1-yl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal
- 19-Norpregna-5(10),9(11)-diene-3,20-dione,17-hydroxy-, cyclic 3,20-bis(1,2-ethanediyl acetal)
Uniqueness
Compared to similar compounds, (5a,10b)-5,10-Epoxy-estr-9(11)-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) is unique due to its specific structural features, such as the combination of an epoxy group and a cyclic acetal. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1'R,5'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one |
InChI |
InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13?,14?,17-,18+,20+/m0/s1 |
InChI Key |
BAMMJXIMVWLRCU-XCLTWERCSA-N |
Isomeric SMILES |
C[C@]12CC=C3C(C1CCC2=O)CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6 |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 |
Origin of Product |
United States |
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